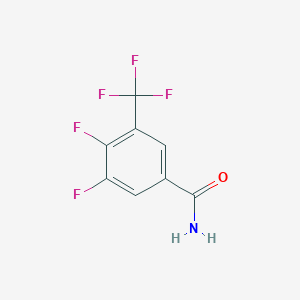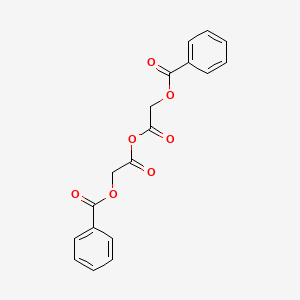
Acetic acid, (benzoyloxy)-, anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (benzoyloxy)-, anhydride is an organic compound that belongs to the class of acid anhydrides. It is a derivative of acetic acid and benzoic acid, and it is commonly used in organic synthesis as a reagent. This compound is known for its reactivity and is utilized in various chemical reactions to introduce acetyl and benzoyl groups into other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, (benzoyloxy)-, anhydride can be synthesized through several methods:
Reaction of Acetic Anhydride with Benzoic Acid: This method involves the reaction of acetic anhydride with benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the anhydride.
Dehydration of Acetic Acid and Benzoic Acid: Another method involves the dehydration of a mixture of acetic acid and benzoic acid using a dehydrating agent like phosphorus pentoxide. This process removes water and forms the desired anhydride.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and dehydrating agents are used to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (benzoyloxy)-, anhydride undergoes several types of chemical reactions:
Acetylation and Benzoylation: It is commonly used to introduce acetyl and benzoyl groups into other molecules. This reaction is often carried out in the presence of a base such as pyridine.
Hydrolysis: The compound can be hydrolyzed to yield acetic acid and benzoic acid. This reaction occurs readily in the presence of water.
Esterification: It can react with alcohols to form esters. This reaction is typically catalyzed by acids such as sulfuric acid.
Common Reagents and Conditions
Bases: Pyridine, triethylamine
Acids: Sulfuric acid, hydrochloric acid
Dehydrating Agents: Phosphorus pentoxide, thionyl chloride
Major Products Formed
Acetylated Compounds: When used in acetylation reactions
Benzoylated Compounds: When used in benzoylation reactions
Esters: When reacted with alcohols
Applications De Recherche Scientifique
Acetic acid, (benzoyloxy)-, anhydride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce acetyl and benzoyl groups into various molecules. This is important in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Biology: It is used in the modification of biomolecules such as proteins and nucleic acids. This helps in studying the structure and function of these biomolecules.
Medicine: It is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. It plays a role in the development of drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, (benzoyloxy)-, anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles such as alcohols, amines, and water. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of an intermediate. This intermediate then undergoes rearrangement to yield the final product, with the release of acetic acid and benzoic acid as by-products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Anhydride: Similar in structure but lacks the benzoyloxy group. It is used primarily for acetylation reactions.
Benzoic Anhydride: Similar in structure but lacks the acetyl group. It is used primarily for benzoylation reactions.
Propionic Anhydride: Similar in reactivity but contains propionyl groups instead of acetyl and benzoyl groups.
Uniqueness
Acetic acid, (benzoyloxy)-, anhydride is unique due to its ability to introduce both acetyl and benzoyl groups into molecules. This dual functionality makes it a versatile reagent in organic synthesis, allowing for the modification of molecules in a single step. Its reactivity and selectivity make it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
192775-63-6 |
|---|---|
Formule moléculaire |
C18H14O7 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
[2-(2-benzoyloxyacetyl)oxy-2-oxoethyl] benzoate |
InChI |
InChI=1S/C18H14O7/c19-15(11-23-17(21)13-7-3-1-4-8-13)25-16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
VKXQNJKSUKHPPB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OCC(=O)OC(=O)COC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)

![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)

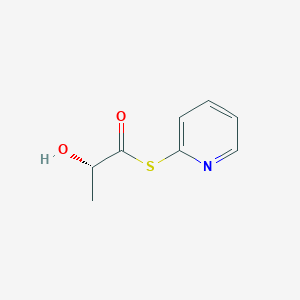
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)

![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
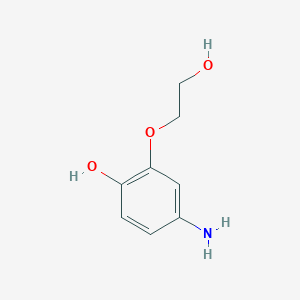
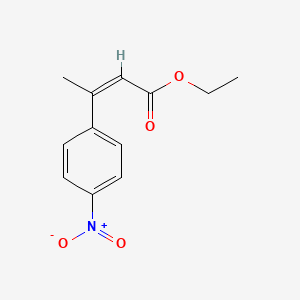
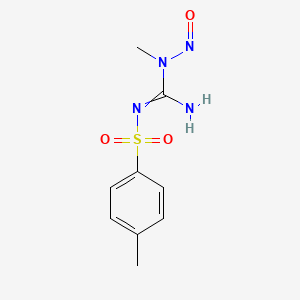
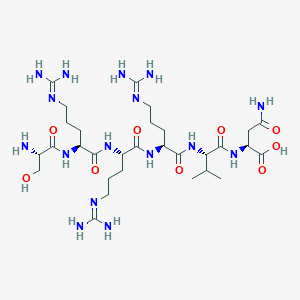
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
